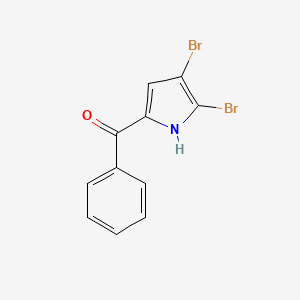

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone

Description

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone is an organic compound with the chemical formula C11H7Br2NO. It is a white to light yellow crystalline solid that is commonly used as a reagent and intermediate in organic synthesis . This compound is known for its solubility in organic solvents such as chloroform, dichloromethane, and diethyl ether, but it has relatively low solubility in water .

Properties

IUPAC Name |

(4,5-dibromo-1H-pyrrol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO/c12-8-6-9(14-11(8)13)10(15)7-4-2-1-3-5-7/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJSJDHXCJVYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512870 | |

| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50372-61-7 | |

| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50372-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,5-dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of new pharmaceuticals, particularly as an antibacterial and antitumor agent. Research indicates that derivatives of pyrrole compounds, including (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone, exhibit significant activity against various bacterial strains and cancer cell lines.

Antibacterial Activity

A study highlighted the synthesis of nitro-pyrrolomycins derived from similar pyrrole structures, which demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of bromine in the structure enhances the antibacterial efficacy, making it a candidate for further development in antibiotic therapies .

Antitumor Activity

In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against colon (HCT116) and breast (MCF7) cancer cell lines. These compounds were noted for their lower toxicity towards normal cells compared to traditional chemotherapeutics, suggesting a favorable therapeutic index .

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

Research has demonstrated that incorporating pyrrole derivatives into polymer matrices can enhance mechanical properties and thermal stability. For instance, the synthesis of conductive polymers using this compound as a monomer has been explored, leading to materials with improved electrical conductivity and mechanical strength .

Agrochemical Applications

The compound also shows potential in agrochemical formulations. Its structural characteristics allow for the design of new pesticides or herbicides that can target specific plant pathogens or pests while minimizing environmental impact.

Pesticidal Activity

Studies have indicated that derivatives of pyrrole compounds possess insecticidal properties. The bromine substituents in this compound may enhance its effectiveness as an insecticide by increasing its potency against specific target species .

Data Tables

Case Studies

- Antibacterial Efficacy Study : A comparative analysis was conducted on various nitro-pyrrolomycins derived from pyrrole structures against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial growth with derivatives containing bromine substituents .

- Antitumor Activity Assessment : In vitro testing on HCT116 and MCF7 cell lines revealed that this compound exhibited IC50 values lower than standard chemotherapeutic agents, indicating its potential as a less toxic alternative for cancer treatment .

- Polymer Development Research : A study focused on synthesizing conductive polymers using this compound showed enhanced electrical properties compared to conventional conductive polymers. This research opens avenues for applications in electronic devices .

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone can be compared with other similar compounds, such as:

2,3-Dibromo-5-benzoylpyrrole: This compound has a similar structure and properties but may have different reactivity and applications.

4,5-Dibromo-2-benzoylpyrrole: Another similar compound with comparable uses in organic synthesis and pharmaceutical research.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.

Biological Activity

(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with two bromine atoms and a phenyl group attached to a carbonyl moiety. Its structure is pivotal in determining its biological properties, influencing both its lipophilicity and reactivity.

Antimicrobial Activity

Research indicates that compounds containing pyrrole moieties often exhibit notable antimicrobial properties. For instance, the presence of halogen substituents, such as bromine, has been correlated with enhanced antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyrrole derivatives found that this compound demonstrated significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.025 | S. aureus |

| This compound | 0.019 | E. coli |

These results suggest that the compound possesses strong antibacterial properties potentially due to the electron-withdrawing effects of the bromine atoms enhancing its interaction with bacterial membranes .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including colorectal (HCT116) and breast cancer (MCF7) cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.35 | Induction of apoptosis via ROS generation |

| MCF7 | 1.21 | Disruption of cellular membrane integrity |

The results indicate that the compound's lipophilicity and the presence of halogen substituents play crucial roles in enhancing its anticancer activity by promoting cellular uptake and subsequent cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrole and phenyl rings can significantly influence biological activity. For example:

- Bromine Substitution : The presence of bromine atoms enhances both antimicrobial and anticancer activities.

- Phenolic Modifications : Alterations in the phenolic structure can lead to variations in cytotoxicity levels against cancer cells.

This suggests that careful design and synthesis of derivatives could optimize therapeutic efficacy while minimizing toxicity .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone with high purity?

Methodological Answer: The synthesis of this compound can be approached via cyclization or substitution reactions. For brominated pyrrole derivatives, a common strategy involves halogenation of precursor pyrrole rings. For example, bromination of (1H-pyrrol-2-yl)(phenyl)methanone using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C) may yield the dibromo-substituted product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound . Reaction monitoring with TLC and characterization via FT-IR and / NMR ensures structural fidelity.

Q. Q2. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy : NMR (e.g., δ ~6.5–7.5 ppm for aromatic protons, absence of NH in pyrrole due to bromination), NMR (carbonyl signal ~190 ppm), and FT-IR (C=O stretch ~1650–1700 cm) .

- Mass Spectrometry : HRMS to confirm molecular weight (328.99 g/mol) and isotopic patterns consistent with Br atoms .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in spectroscopic or reactivity data for this compound?

Methodological Answer: Data discrepancies often arise from impurities, degradation, or solvent effects. Mitigation strategies include:

- Reproducing synthesis : Ensure reaction conditions (temperature, solvent dryness) are tightly controlled .

- Degradation studies : Monitor stability under storage (e.g., 2–8°C in sealed vials) and during analysis. Organic degradation in aqueous matrices, as noted in hyperspectral imaging studies, highlights the need for rapid analysis or sample stabilization .

- Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra to identify anomalies .

Q. Q4. How can this compound serve as a building block for designing bioactive molecules or materials?

Methodological Answer: The dibromo-pyrrole core offers two reactive sites for further functionalization:

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents .

- Medicinal chemistry : Analogous methanone derivatives (e.g., 3,5-diaryl-substituted pyrrolones) exhibit antimicrobial and anticancer activities, suggesting potential for structure-activity relationship (SAR) studies .

- Coordination chemistry : The carbonyl and bromine groups may act as ligands for metal complexes, relevant to catalysis or materials science .

Q. Q5. What experimental protocols are critical for studying the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Methodological Answer:

- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates in solvents like THF or DMF at controlled temperatures .

- pH-dependent stability : Conduct hydrolytic stability tests in buffered solutions (pH 1–12) with HPLC analysis to track degradation .

- Catalytic screening : Test reactivity with transition-metal catalysts (e.g., Pd, Cu) under inert atmospheres to explore cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.